molecular formula C11H10N2O3 B13212498 1-Ethyl-4-nitro-1H-indole-3-carbaldehyde

1-Ethyl-4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13212498
M. Wt: 218.21 g/mol
InChI Key: UXUIPDIMJNCHJY-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Ethyl-4-nitro-1H-indole-3-carbaldehyde typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The introduction of the nitro group at the 4-position and the ethyl group at the 1-position can be achieved through nitration and alkylation reactions, respectively. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-Ethyl-4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include 1-Ethyl-4-amino-1H-indole-3-carbaldehyde (from reduction) and 1-Ethyl-4-nitro-1H-indole-3-carboxylic acid (from oxidation).

Comparison with Similar Compounds

1-Ethyl-4-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological studies.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-ethyl-4-nitroindole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)11-9(12)4-3-5-10(11)13(15)16/h3-7H,2H2,1H3

InChI Key

UXUIPDIMJNCHJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O

Origin of Product

United States

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